Memantine-d6 HCl
CAS No.:
Cat. No.: VC0212492
Molecular Formula: C12H15D6N.HCl
Molecular Weight: 221.8
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15D6N.HCl |
|---|---|
| Molecular Weight | 221.8 |
Introduction
Chemical Structure and Properties
Memantine-d6 Hydrochloride is a deuterated derivative of memantine hydrochloride, a medication primarily used in the treatment of Alzheimer's disease. The compound features a tricyclic adamantane structure with six deuterium atoms replacing hydrogen atoms in the methyl groups.
Basic Chemical Information
Memantine-d6 Hydrochloride is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Name | (3R,5S)-3,5-Bis(trideuteriomethyl)adamantan-1-amine hydrochloride |
| CAS Number | 1189713-18-5 |
| Molecular Formula | C12H15D6N·HCl |
| Molecular Weight | 221.80 g/mol |
| Accurate Mass | 221.1817 |
| Purity Standard | >95% (HPLC) |
This compound features an adamantane skeleton with two trideuteriomethyl groups at positions 3 and 5, and an amino group at position 1, forming a hydrochloride salt . The presence of deuterium atoms rather than hydrogen in the methyl groups creates a mass distinction that makes this compound particularly valuable for analytical applications.
Structural Characteristics
The structural formula of Memantine-d6 Hydrochloride can be represented in various nomenclature systems:
| Notation System | Representation |
|---|---|
| SMILES | Cl.[2H]C([2H])([2H])C12CC3CC(N)(CC(C3)(C1)C([2H])([2H])[2H])C2 |
| InChI | InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3,2D3; |
| IUPAC | 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride |
Analytical Applications
Memantine-d6 Hydrochloride serves as a valuable analytical tool in pharmaceutical research and quality control processes, particularly in the analysis of memantine formulations.
Role as Internal Standard
As a stable isotope-labeled compound, Memantine-d6 Hydrochloride functions as an internal standard for the quantitative analysis of memantine in various matrices:
| Application | Advantage |
|---|---|
| Mass Spectrometry | Provides distinct mass separation from unlabeled memantine |
| Pharmacokinetic Studies | Allows accurate quantification in biological samples |
| Quality Control | Serves as reference standard for pharmaceutical analysis |
| Method Validation | Enables development of validated analytical procedures |
The compound's deuterium labeling creates a mass shift that allows clear differentiation from non-deuterated memantine while maintaining nearly identical chemical properties, making it ideal for quantitative analysis .
Analytical Detection Methods
Given that memantine lacks chromophoric groups for direct UV detection, special analytical techniques are required for its analysis. Similar approaches would be necessary for Memantine-d6 Hydrochloride:
| Analytical Method | Description | Detection Limits |
|---|---|---|
| HPLC with Derivatization | Requires dansylation reaction to enable UV detection | LOD: 0.144 μg/mL; LOQ: 0.437 μg/mL |
| LC-MS/MS | Utilizes mass distinction between deuterated and non-deuterated forms | Typically in ng/mL range |
| GC-MS | Requires derivatization for improved volatility | Variable based on matrix |
Research has shown that for memantine analysis, derivatization with dansyl chloride allows detection at 218 nm, with linearity in the range of 0.5 to 50 μg/mL . Similar approaches would be applicable to Memantine-d6 Hydrochloride, with the added advantage of mass differentiation.
Relationship to Parent Compound
Memantine-d6 Hydrochloride is derived from memantine hydrochloride, maintaining its structural integrity while incorporating deuterium atoms at specific positions.
Comparison with Memantine Hydrochloride
| Characteristic | Memantine Hydrochloride | Memantine-d6 Hydrochloride |
|---|---|---|
| Molecular Weight | 215.76 g/mol | 221.80 g/mol |
| CAS Number | 41100-52-1 | 1189713-18-5 |
| Therapeutic Use | Alzheimer's disease treatment | Analytical standard only |
| Mechanism | NMDA receptor antagonist | Same as parent compound |
| Isotopic Composition | Natural abundance | Contains 6 deuterium atoms |
While memantine hydrochloride is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in treating Alzheimer's disease , Memantine-d6 Hydrochloride primarily serves analytical purposes rather than therapeutic applications .
Synthesis and Preparation
The synthesis of Memantine-d6 Hydrochloride would likely follow similar pathways to those established for memantine hydrochloride, with modifications to incorporate deuterium atoms.
Synthetic Approach
Based on improved synthesis methods for memantine hydrochloride, a potential synthetic route for Memantine-d6 Hydrochloride might involve:
| Step | Process | Precursor |
|---|---|---|
| 1 | Deuteration | Incorporation of deuterium into 1,3-dimethyl adamantane |
| 2 | Formamide Formation | Conversion to a formamide intermediate |
| 3 | Hydrolysis | Formation of the amino compound |
| 4 | Salt Formation | Conversion to hydrochloride salt |
An economical process route for memantine hydrochloride involves converting 1,3-dimethyl adamantane to a formamide intermediate followed by hydrolysis to produce 1-amino-3,5-dimethyl adamantane hydrochloride . For the deuterated version, deuterated starting materials or deuteration reactions would be employed to incorporate the six deuterium atoms.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Stability | Stable under proper storage conditions |
| Container | Airtight, protected from light |
Related Compounds and Derivatives
Memantine-d6 Hydrochloride belongs to a family of related compounds and derivatives with various applications.
Memantine Family Compounds
Several related compounds and derivatives exist within the memantine family:
| Compound | CAS Number | Relationship to Memantine-d6 HCl |
|---|---|---|
| Memantine HCl | 41100-52-1 | Parent compound (non-deuterated) |
| Memantine Lactose Adduct | 1159637-28-1 | Pharmaceutical formulation component |
| 3-Methyl-1-Aminoadamantane HCl | 33103-93-4 | Structural analog |
| Memantine Related Compound A | 702-79-4 | Impurity or synthetic intermediate |
| Memantine Related Compound B | 707-37-9 | Impurity or synthetic intermediate |
These compounds represent various aspects of memantine chemistry, including pharmaceutical formulations, potential impurities, and structural analogs that may be relevant to research and quality control .
Alternative Names and Identifiers
Memantine-d6 Hydrochloride is known by several alternative designations:
| Alternative Name | Context of Use |
|---|---|
| 3,5-(Dimethyl-d6)tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride | Systematic chemical naming |
| (3R,5S)-3,5-Bis(trideuteriomethyl)adamantan-1-amine;hydrochloride | Stereochemical designation |
| 1-Amino-3,5-(dimethyl-d6)adamantane Hydrochloride | Alternative systematic name |
| Namenda-d6 | Reference to brand name of parent drug |
| Ebix-d6 | Reference to brand name of parent drug |
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